molecular formula C12H16O B1316825 3',2,2-TRIMETHYLPROPIOPHENONE CAS No. 50390-49-3

3',2,2-TRIMETHYLPROPIOPHENONE

Cat. No.: B1316825
CAS No.: 50390-49-3
M. Wt: 176.25 g/mol
InChI Key: FIRWPECOXVVSRF-UHFFFAOYSA-N
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Description

3',2,2-TRIMETHYLPROPIOPHENONE is an organic compound with the molecular formula C12H16O It is a ketone that features a phenyl group substituted with a methyl group at the meta position and a propanone group with two methyl groups at the alpha position

Preparation Methods

Synthetic Routes and Reaction Conditions

3',2,2-TRIMETHYLPROPIOPHENONE can be synthesized through several methods. One common method involves the reaction of 3-methylbenzyl chloride with 2-methylpropanal in the presence of tetrabutylammonium iodide. The resulting aldehyde is then reduced using sodium borohydride (NaBH4) to yield the desired ketone .

Industrial Production Methods

In industrial settings, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

3',2,2-TRIMETHYLPROPIOPHENONE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ketone to the corresponding alcohol.

    Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration, halogenation, and sulfonation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are typical reducing agents.

    Substitution: Electrophilic aromatic substitution reactions often use reagents like nitric acid (HNO3) for nitration, bromine (Br2) for bromination, and sulfuric acid (H2SO4) for sulfonation.

Major Products

    Oxidation: Carboxylic acids and other oxidized derivatives.

    Reduction: Corresponding alcohols.

    Substitution: Various substituted phenyl derivatives depending on the substituent introduced.

Scientific Research Applications

3',2,2-TRIMETHYLPROPIOPHENONE has several applications in scientific research:

    Chemistry: It is used as an intermediate in organic synthesis and as a starting material for the preparation of more complex molecules.

    Biology: The compound can be used in studies involving enzyme-catalyzed reactions and metabolic pathways.

    Medicine: Research into its potential pharmacological properties and its role as a precursor in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the production of fragrances, flavors, and other fine chemicals.

Mechanism of Action

The mechanism by which 3',2,2-TRIMETHYLPROPIOPHENONE exerts its effects depends on the specific application. In biological systems, it may interact with enzymes and receptors, influencing metabolic pathways and cellular processes. The exact molecular targets and pathways involved can vary based on the context of its use.

Comparison with Similar Compounds

Similar Compounds

    2,2-Dimethyl-3-phenyl-1-propanol: A related compound with a hydroxyl group instead of a ketone group.

    3-Methylmethcathinone (3-MMC): A synthetic cathinone with a similar phenyl structure but different functional groups.

Properties

IUPAC Name

2,2-dimethyl-1-(3-methylphenyl)propan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16O/c1-9-6-5-7-10(8-9)11(13)12(2,3)4/h5-8H,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FIRWPECOXVVSRF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C(=O)C(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60557989
Record name 2,2-Dimethyl-1-(3-methylphenyl)propan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60557989
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

176.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

50390-49-3
Record name 2,2-Dimethyl-1-(3-methylphenyl)propan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60557989
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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